1-Pyrrolidino-1-cyclohexene Demonstrates Superior Nucleophilicity vs. Morpholino and Piperidino Analogs
The nucleophilic reactivity of 1-pyrrolidino-1-cyclohexene is quantified by its Mayr nucleophilicity parameters (N = 16.42, sN = 0.70 in acetonitrile). This N value is significantly higher than that of 1-(N-morpholino)cyclohexene (N = 11.40) and 1-(N-piperidino)cyclohexene (N = 13.36), indicating it is a far more potent nucleophile in this solvent system [1].
| Evidence Dimension | Mayr Nucleophilicity (N parameter) |
|---|---|
| Target Compound Data | N = 16.42 |
| Comparator Or Baseline | 1-(N-morpholino)cyclohexene: N = 11.40; 1-(N-piperidino)cyclohexene: N = 13.36 |
| Quantified Difference | The target compound is 5.02 and 3.06 N units higher, respectively. |
| Conditions | In acetonitrile solvent at 20 °C, determined with reference electrophiles. |
Why This Matters
Higher nucleophilicity translates to faster reaction rates and enables transformations that are sluggish or non-existent with less reactive enamines, crucial for optimizing synthetic routes.
- [1] Mayr, H., et al. (2010). A Quantitative Approach to Nucleophilic Organocatalysis. Angewandte Chemie International Edition, 49, 9526-9529. View Source
